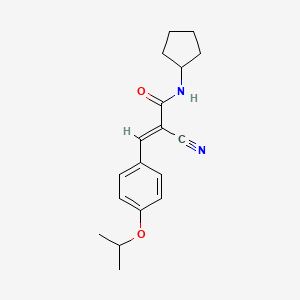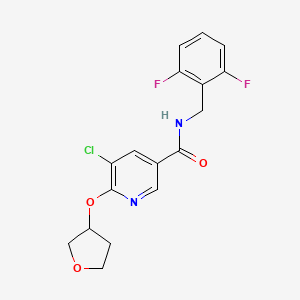
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as "Compound X" in the scientific literature.
作用機序
The mechanism of action of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease progression. For example, studies have shown that this compound can inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide are complex and varied. This compound has been shown to have effects on multiple systems in the body, including the immune system, the nervous system, and the endocrine system. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments include its potential as a therapeutic agent for a variety of diseases, as well as its antimicrobial and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Some possible areas of focus include:
1. Further studies on the compound's mechanism of action, including its effects on specific enzymes and proteins.
2. Exploration of the compound's potential as a therapeutic agent for specific diseases, such as cancer and neurodegenerative disorders.
3. Investigation of the compound's potential as an antimicrobial and anti-inflammatory agent.
4. Development of more efficient synthesis methods for the compound.
5. Exploration of the compound's potential as an antioxidant agent.
In conclusion, 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex chemical compound that has potential as a pharmacological agent for a variety of diseases. While there is still much to be learned about its mechanism of action and potential applications, the current research suggests that this compound is a promising area of study for future scientific research.
合成法
The synthesis of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is through the reaction of 5-chloronicotinic acid with 2,6-difluorobenzyl bromide in the presence of a base. This reaction results in the formation of 5-chloro-2,6-difluorobenzyl nicotinate, which is then converted to the final product through a series of additional steps.
科学的研究の応用
The potential applications of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in scientific research are vast. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, it has been found to have antimicrobial and anti-inflammatory properties.
特性
IUPAC Name |
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-13-6-10(7-22-17(13)25-11-4-5-24-9-11)16(23)21-8-12-14(19)2-1-3-15(12)20/h1-3,6-7,11H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSKODGTHJQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

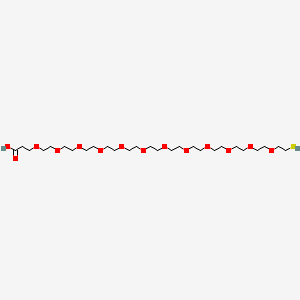
![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)

![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
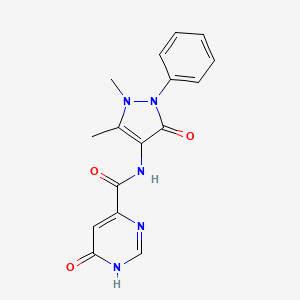
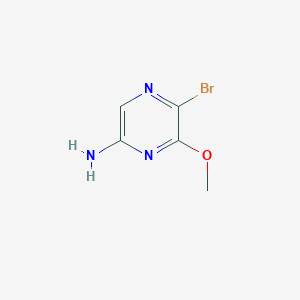
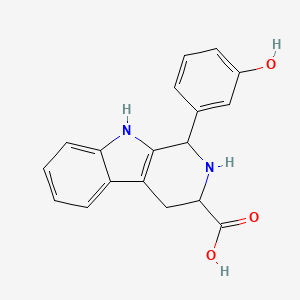

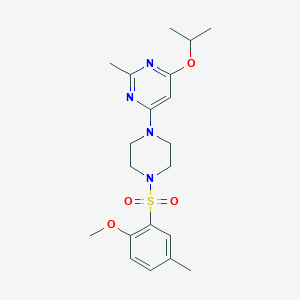
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)
